2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole
Overview
Description
2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is a complex heterocyclic compound that incorporates both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the thiophene and thiazole precursors. Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the formation of the thiophene and thiazole rings through cyclization of appropriate precursors.
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are commonly used to form thiophene derivatives.
Coupling Reactions: The final step often involves coupling the thiophene and thiazole rings through a sulfur linkage, using reagents like phosphorus pentasulfide (P4S10) and α-cyano esters.
Chemical Reactions Analysis
2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole undergoes various chemical reactions, including:
Scientific Research Applications
2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its role in modulating biological pathways and its potential as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole involves its interaction with various molecular targets:
Kinase Inhibition: The compound can inhibit kinases, which are enzymes involved in the regulation of cell signaling pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
2-(((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole is unique due to its combined thiophene and thiazole rings. Similar compounds include:
Thiophene Derivatives: Such as suprofen and articaine, which are used as anti-inflammatory and anesthetic agents.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral agents.
Triazole Derivatives: Such as fluconazole and itraconazole, which are used as antifungal agents.
This compound’s unique structure and diverse biological activities make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S3/c1-19-14(12-7-4-8-20-12)17-18-15(19)21-9-13-16-10-5-2-3-6-11(10)22-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNNTBXPQTGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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